molecular formula C18H21N5O4 B2496183 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid CAS No. 1790211-16-3

2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid

Cat. No. B2496183
CAS RN: 1790211-16-3
M. Wt: 371.397
InChI Key: UVNUYLWRQOLAOV-UHFFFAOYSA-N
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Description

"2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid" is a compound that belongs to the purine family, which is of interest due to its potential in various chemical and biochemical applications. The compound's structure incorporates multiple functional groups, including an acetic acid moiety, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related purine derivatives often involves catalytic processes or multicomponent reactions. A notable method for synthesizing purine derivatives involves the reaction of halopurines with ethyl acetoacetate in a metal-free process to yield various purin-6-yl compounds efficiently (G. Qu et al., 2009). This suggests that similar approaches could be adapted for the synthesis of "this compound".

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid, although not directly referenced, shares characteristics with other complex organic molecules involved in diverse chemical synthesis and biochemical activities. For instance, research on similar compounds highlights the broad applicability in synthesizing derivatives with varied biological activities. For example, investigations into heterogeneously catalysed condensations of glycerol to cyclic acetals reveal the potential of using renewable materials for generating novel platform chemicals, which could relate to the synthesis processes involving compounds like this compound (Deutsch, Martin, & Lieske, 2007).

Catalysis and Reaction Mechanisms

The compound's potential role in catalysis or as a participant in reaction mechanisms can be inferred from studies on related molecules. For instance, the synthesis and determination of polymers containing purine-containing carboxylate demonstrate how specific functional groups in complex molecules can interact with metals to form new chemical structures, which could be analogous to the reactivity of this compound in catalytic processes (Ying-xia et al., 2014).

Bioactivity and Medicinal Chemistry

The structural complexity of this compound suggests potential bioactivity, as seen in compounds with similar molecular frameworks. The pharmacological profile of related molecules, such as new pyrrolizine derivatives inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase, showcases the therapeutic potential of complex organic compounds in addressing inflammation and other pathologies without gastrointestinal damage, indicating possible research avenues for the compound (Laufer, Tries, Augustin, & Dannhardt, 1994).

Environmental Chemistry

Research on similar compounds has also explored their environmental behavior, such as the breakdown and movement of herbicides in soil, which could provide insights into the environmental stability and degradation pathways of this compound. Understanding how these compounds interact with environmental factors is crucial for assessing their impact and designing compounds with favorable environmental profiles (Wilson & Cheng, 1976).

Mechanism of Action

The compound acts as a selective TRPA1 channel blocker. It antagonizes AITC- and formalin-evoked calcium influx, with IC 50 values of 6.2 and 5.3 μM respectively . It does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG or Na V 1.2 channels .

properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10(2)11-5-7-12(8-6-11)19-17-20-15-14(23(17)9-13(24)25)16(26)22(4)18(27)21(15)3/h5-8,10H,9H2,1-4H3,(H,19,20)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNUYLWRQOLAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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